![molecular formula C18H22N2O3S B2958553 1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034622-20-1](/img/structure/B2958553.png)
1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound 1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
Compounds similar to the specified chemical have been studied for their ability to form hydrogels, indicating potential applications in material science and biomedical engineering. For example, Lloyd and Steed (2011) investigated the anion tuning of the rheology, morphology, and gelation of a low molecular weight salt hydrogelator. This study highlights how the physical properties of gels can be manipulated through chemical composition, relevant for developing smart materials and drug delivery systems. View Source.
Antagonistic Properties Towards Receptors
Research by Fotsch et al. (2001) focused on the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Their work involved optimizing the compound for in vitro potency, revealing insights into the design of receptor-specific drugs. This could imply potential for the specified chemical in therapeutic applications, given its structural similarity. View Source.
Acetylcholinesterase Inhibition
The exploration of compounds for antiacetylcholinesterase activity, as done by Vidaluc et al. (1995), sheds light on potential applications in treating neurodegenerative diseases. The design and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for inhibiting acetylcholinesterase activity demonstrate the compound's potential relevance in medicinal chemistry and pharmacology. View Source.
Crystal Structure Analysis
Sharma et al. (2016) utilized X-ray crystallography to study the crystal structure of a related organic carbonitrile, which was synthesized via one-pot multi-component reactions. This research provides insights into the molecular structure and potential interactions of similar compounds, which is crucial for the development of new materials and drugs. View Source.
Antibacterial Applications
The synthesis of antibacterial compounds from 4-hydroxycoumarins, as reported by Mulwad and Shirodkar (2002), indicates the potential of related chemical structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant bacterial strains. View Source.
Propriétés
IUPAC Name |
1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(13-4-2-1-3-5-13)16-7-6-15(24-16)12-19-18(22)20-14-8-10-23-11-9-14/h1-7,14,17,21H,8-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVVIFIHSVDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.